1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine
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Overview
Description
1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine is a complex organic compound that belongs to the quinoxaline and benzothiazine families.
Preparation Methods
The synthesis of 1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine typically involves the reaction of 2,3-dichloroquinoxaline with aromatic thiols. This reaction leads to the formation of 2,3-bis(arylthiol)quinoxaline, which can further react to form this compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while substitution reactions can yield various substituted quinoxalines .
Scientific Research Applications
1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of photoinitiators for cationic photopolymerization, which is important in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism of action of 1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine can be compared with other similar compounds such as:
2,3-Dichloroquinoxaline: A precursor in the synthesis of this compound.
4-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine: Another derivative with similar structural features but different chemical properties.
5-Nitro-1H-benzo[d]imidazole-2-thiol: A related compound with distinct biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties .
Properties
CAS No. |
110744-29-1 |
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Molecular Formula |
C14H8ClN3S |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
1-chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine |
InChI |
InChI=1S/C14H8ClN3S/c15-8-4-3-7-11-12(8)18-13-14(19-11)17-10-6-2-1-5-9(10)16-13/h1-7H,(H,16,18) |
InChI Key |
OAZISSLWMUQUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC4=C(N3)C(=CC=C4)Cl |
Origin of Product |
United States |
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